molecular formula C16H16N2O3S B5193534 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5193534
M. Wt: 316.4 g/mol
InChI Key: BCGHDJROJJERMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family. It is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). These enzymes are involved in inflammatory and neurodegenerative processes, and their inhibition may lead to the observed biological effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone exhibits anti-inflammatory effects by reducing the production of inflammatory mediators like prostaglandins and cytokines. This compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to exhibit multiple biological activities. This makes it a promising candidate for drug discovery and development. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.

Future Directions

1. Investigating the potential use of 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
2. Studying the structure-activity relationship of this compound to identify more potent analogs.
3. Exploring the potential use of this compound as a lead compound for the development of new antimicrobial agents.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methylbenzenesulfonyl chloride with 2-aminobenzylamine in the presence of a base like sodium carbonate. The reaction takes place in a solvent like dichloromethane or chloroform, and the product is isolated through filtration and recrystallization.

Scientific Research Applications

4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(2-methylphenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-6-2-3-7-13(12)11-22(20,21)18-10-16(19)17-14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGHDJROJJERMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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